N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide
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Overview
Description
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide typically involves the following steps:
Sulfonamide Formation: The reaction of the acetylated phenyl compound with dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The acetyl group may enhance the compound’s ability to penetrate cell membranes and interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Acetaminophen: Contains an acetyl group but lacks the sulfonamide functionality.
Sulfamethoxazole: A sulfonamide antibiotic with a similar structure.
Uniqueness
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide is unique due to the combination of acetyl and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
CAS No. |
90233-96-8 |
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Molecular Formula |
C17H19N3O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-(dimethylsulfamoylamino)benzamide |
InChI |
InChI=1S/C17H19N3O4S/c1-12(21)13-4-8-15(9-5-13)18-17(22)14-6-10-16(11-7-14)19-25(23,24)20(2)3/h4-11,19H,1-3H3,(H,18,22) |
InChI Key |
CQDURZOHHJOCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
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